Dual photoCORM 1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

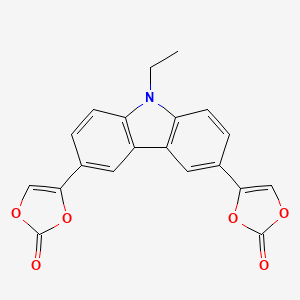

C20H13NO6 |

|---|---|

Molecular Weight |

363.3 g/mol |

IUPAC Name |

4-[9-ethyl-6-(2-oxo-1,3-dioxol-4-yl)carbazol-3-yl]-1,3-dioxol-2-one |

InChI |

InChI=1S/C20H13NO6/c1-2-21-15-5-3-11(17-9-24-19(22)26-17)7-13(15)14-8-12(4-6-16(14)21)18-10-25-20(23)27-18/h3-10H,2H2,1H3 |

InChI Key |

FRBIHFCYCPVYOQ-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C2=C(C=C(C=C2)C3=COC(=O)O3)C4=C1C=CC(=C4)C5=COC(=O)O5 |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of Dual-Functional PhotoCORMs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The advent of dual-functional photoactivatable carbon monoxide-releasing molecules (photoCORMs) represents a significant leap forward in the targeted delivery of therapeutic agents. By combining the controlled release of carbon monoxide (CO) with a secondary therapeutic or diagnostic modality, these sophisticated molecules offer the potential for synergistic effects and enhanced spatiotemporal precision. This technical guide provides an in-depth exploration of the core mechanisms of action for dual-functional photoCORMs, with a focus on their synergistic interplay in therapeutic applications, particularly in oncology.

Introduction to Dual-Functional PhotoCORMs

Carbon monoxide, once known only for its toxicity, is now recognized as an endogenous signaling molecule with a range of therapeutic effects, including anti-inflammatory, anti-proliferative, and cytoprotective actions. The primary challenge in harnessing CO's therapeutic potential lies in its safe and targeted delivery. PhotoCORMs address this by sequestering CO within a molecular scaffold that releases it only upon irradiation with light of a specific wavelength.[1][2] This photo-activation provides a high degree of spatial and temporal control over CO delivery, minimizing systemic toxicity.[1]

Dual-functional photoCORMs take this concept a step further by integrating a second function into the molecular design. This can range from photodynamic therapy (PDT) and chemotherapy to fluorescence imaging for theranostic applications.[3][4] The convergence of two distinct therapeutic actions at a localized site can lead to synergistic outcomes, overcoming some of the limitations of monotherapies.[3][5]

Core Mechanism of Action: The Synergistic Interplay of CO and a Secondary Modality

The enhanced therapeutic efficacy of dual-functional photoCORMs often arises from the synergistic interaction between the released CO and the secondary therapeutic action, most notably the generation of reactive oxygen species (ROS) in the context of PDT.

Photo-activation and CO Release

The fundamental mechanism of a photoCORM involves the absorption of a photon, which excites the molecule to a higher energy state. This excitation can lead to the cleavage of the metal-CO bond in organometallic photoCORMs or the rearrangement of an organic scaffold, resulting in the release of CO.[2][6] The choice of the chromophore within the photoCORM determines the activation wavelength, with a significant research focus on developing systems responsive to visible or near-infrared (NIR) light to enable deeper tissue penetration.[2][7]

In some dual-functional systems, particularly those combining CO-release with PDT, the photosensitizer component of the molecule, upon light activation, can generate singlet oxygen (¹O₂). This highly reactive species can then oxidize the CO-releasing moiety, triggering the liberation of CO.[8] This creates a direct link between the two therapeutic modalities.

The "ROS-CO-ROS Loop": A Synergistic Cycle of Cytotoxicity

A key mechanism in dual-functional photoCORMs that combine CO release with PDT is the establishment of a self-amplifying "ROS-CO-ROS loop".[3][5] This synergistic cycle enhances the overall therapeutic effect:

-

Initial ROS Generation: Upon light irradiation, the photosensitizer component of the dual-functional photoCORM generates ROS, primarily singlet oxygen, initiating photodynamic therapy.[3][5]

-

CO Release: The initial burst of ROS can contribute to the release of CO from the photoCORM.[8]

-

CO-Mediated Enhancement of Oxidative Stress: The released CO can then target mitochondria, inhibiting cellular respiration. This disruption of the electron transport chain leads to an increase in the endogenous production of ROS.[3]

-

Amplified ROS and Apoptosis: The combination of externally generated ROS from the photosensitizer and the CO-induced endogenous ROS creates a state of overwhelming oxidative stress within the cancer cell, pushing it towards apoptosis.[3] High doses of CO can directly induce apoptosis by inhibiting mitochondrial respiration and interfering with protein synthesis.[3]

This synergistic loop is particularly effective in overcoming the hypoxic conditions often found in tumors, which can limit the efficacy of traditional PDT.[5]

Impact on Cellular Signaling Pathways

The combined action of CO and ROS from dual-functional photoCORMs converges on several critical cellular signaling pathways that regulate cell survival, proliferation, and apoptosis. The most prominent of these are the PI3K/Akt and MAPK/ERK pathways.

-

PI3K/Akt Pathway: This pathway is a central regulator of cell survival and proliferation. Both CO and high levels of ROS can inhibit the PI3K/Akt pathway, leading to decreased cell survival and the induction of apoptosis.[9][10]

-

MAPK/ERK Pathway: The MAPK/ERK pathway is also crucial for cell proliferation and survival. The modulation of this pathway by CO and ROS is complex and can be cell-type dependent. However, in many cancer models, the induction of high levels of oxidative stress through the combined action of PDT and CO leads to the activation of pro-apoptotic arms of the MAPK pathway.[9][10]

The simultaneous inhibition of pro-survival pathways and activation of pro-apoptotic pathways by dual-functional photoCORMs results in a potent anti-cancer effect.

Quantitative Data on Dual-Functional PhotoCORMs

The following tables summarize key quantitative data for representative dual-functional photoCORMs, providing a comparative overview of their performance.

| PhotoCORM | Activation Wavelength (nm) | CO Equivalents Released | Quantum Yield (Φ) | Reference |

| [MnBr(azpy)(CO)₃] | 500-600 | Not specified | Not specified | [6] |

| (CO)₅ReMn(CO)₃(phen) | 659 | ~2 | 0.0165 | [11] |

| Mn-1 | Visible | 1.45 ± 0.03 | Not specified | [12] |

| Mn-2 | Visible | 2.3 ± 0.02 | Not specified | [12] |

| PhotoCORM/System | Cell Line | IC₅₀ (µM) | Conditions | Reference |

| Mn-1 | MCF-7 | < 10 | Dark | [12] |

| Mn-4 | MCF-7 | < 10 | Dark | [12] |

| fac-[MnBr(azpy)(CO)₃] | MDA-MB-231 | ~50 (at highest conc.) | Visible light | [13] |

| Rh-BI | 4T1 | ~0.5 | 808 nm irradiation | [14] |

Detailed Experimental Protocols

Measurement of CO Release: The Myoglobin Assay

The myoglobin (Mb) assay is a standard method for quantifying CO release from photoCORMs.[12][15]

Protocol:

-

Prepare a solution of myoglobin (e.g., 60 µM) in a suitable buffer (e.g., 0.1 M PBS, pH 7.4) in a sealed cuvette.

-

Deoxygenate the solution by bubbling with an inert gas (e.g., argon).

-

Add a fresh solution of sodium dithionite (e.g., 10 mM) to reduce the MbFe(III) to MbFe(II).

-

Record the initial UV-Vis spectrum of the deoxymyoglobin solution.

-

Add the photoCORM solution to the cuvette.

-

Irradiate the sample with a light source of the appropriate wavelength and intensity.

-

Monitor the spectral changes over time. The formation of carboxymyoglobin (COMb) is characterized by a shift in the Q-bands, with a distinct peak appearing around 540 nm.[15]

-

Calculate the amount of CO released based on the change in absorbance and the known extinction coefficient of COMb.

Assessment of Cytotoxicity: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cytotoxicity.[12][16]

Protocol:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with varying concentrations of the dual-functional photoCORM.

-

For light-activated studies, incubate the cells with the photoCORM for a specific period (e.g., 24 hours) in the dark.

-

Expose the cells to light of the appropriate wavelength and dose.

-

Incubate the cells for a further period (e.g., 24-48 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or a specialized buffer).

-

Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control and determine the IC₅₀ value.

Visualizations of Mechanisms and Workflows

Signaling Pathway Diagram

Caption: Signaling pathways affected by a dual-functional photoCORM combining PDT and CO release.

Experimental Workflow for Cytotoxicity Assessment

Caption: A typical experimental workflow for assessing the cytotoxicity of a dual-functional photoCORM.

Conclusion

Dual-functional photoCORMs represent a sophisticated and promising class of therapeutic agents that leverage the synergistic interplay between light-activated CO release and a secondary modality. The ability to induce a self-amplifying cycle of oxidative stress and modulate key cellular signaling pathways provides a powerful strategy for enhancing therapeutic efficacy, particularly in the challenging tumor microenvironment. As research continues to refine the design of these molecules for improved activation wavelengths, biocompatibility, and targeting specificity, dual-functional photoCORMs are poised to make a significant impact on the future of targeted therapies.

References

- 1. Novel lead structures and activation mechanisms for CO-releasing molecules (CORMs) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Development and Applications of Photo-triggered Theranostic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Dual-Mode Reactive Oxygen Species-Stimulated Carbon Monoxide Release for Synergistic Photodynamic and Gas Tumor Therapy: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 6. Photodelivery of CO by designed PhotoCORMs: correlation between absorption in the visible region and metal-CO bond labilization in carbonyl complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A photoCORM nanocarrier for CO release using NIR light - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Dual Pathways of Photorelease Carbon Monoxide via Photosensitization for Tumor Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Simultaneous activation of multiple signal transduction pathways confers poor prognosis in acute myelogenous leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Signaling Pathways in Gliomas [mdpi.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. The potentials of carbon monoxide-releasing molecules in cancer treatment: An outlook from ROS biology and medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A Dual-Function Hemicyanine Material with Highly Efficient Photothermal and Photodynamic Effect Used for Tumor Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]

- 16. pubs.acs.org [pubs.acs.org]

Dual PhotoCORM 1: A Technical Guide to Structure, Bonding, and Application

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure, bonding, and experimental application of Dual PhotoCORM 1, a metal-free, photochemically active dual carbon monoxide-releasing molecule (CORM). This document details the key quantitative data, experimental protocols, and mechanistic pathways associated with this compound, based on the findings from Venkatesh et al. in the Journal of Medicinal Chemistry (2022).[1]

Core Structure and Bonding Analysis

This compound, also referred to as compound 5 in the primary literature, is a novel molecule designed for the controlled release of two equivalents of carbon monoxide (CO) upon photoactivation.[1] Its chemical formula is C₂₀H₁₃NO₆, with a molecular weight of 363.32 g/mol . The core structure is based on a carbazole-fused 1,3-dioxol-2-one moiety.[1]

Spectroscopic and Photophysical Properties

The photophysical properties of this compound are central to its function as a photo-releasable CO donor. The key spectroscopic data are summarized in the table below.

| Property | Value | Conditions |

| Absorption Maximum (λ_abs_) | 382 nm | In DMSO |

| Molar Extinction Coefficient (ε) | 1.8 x 10⁴ M⁻¹cm⁻¹ | In DMSO |

| Emission Maximum (λ_em_) | 482 nm | In DMSO |

| Fluorescence Quantum Yield (Φ_f_) | 0.42 | In DMSO |

| Two-Photon Absorption Cross-Section (σ₂) | 15 GM | At 760 nm |

Data sourced from Venkatesh et al., J. Med. Chem. 2022, 65(3), 1822–1834.[1]

Experimental Protocols

The following sections detail the methodologies for the synthesis and experimental evaluation of this compound.

Synthesis of this compound

The synthesis of this compound is a multi-step process starting from carbazole. The detailed synthetic route is outlined in the primary publication.[1] Characterization of the final compound and intermediates is typically performed using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[1]

CO Release Studies

The photo-induced release of carbon monoxide from this compound can be quantified using a myoglobin assay.

-

A solution of myoglobin in a suitable buffer (e.g., phosphate buffer, pH 7.4) is prepared.

-

This compound is added to the myoglobin solution.

-

The solution is irradiated with a light source at a wavelength corresponding to the absorption maximum of the compound (e.g., 382 nm).

-

The formation of carboxymyoglobin (Mb-CO) is monitored spectrophotometrically by observing the characteristic Q-band shifts.

-

The amount of CO released is calculated based on the change in absorbance and the molar extinction coefficient of Mb-CO.

Cellular Uptake and Imaging

The cellular uptake of this compound can be visualized and quantified using fluorescence microscopy in a relevant cell line, such as B16F10 melanoma cells.[1]

-

B16F10 cells are cultured on glass-bottom dishes.

-

The cells are incubated with a solution of this compound in cell culture medium for a specified period.

-

After incubation, the cells are washed with phosphate-buffered saline (PBS) to remove any unbound compound.

-

The intracellular fluorescence is observed using a confocal microscope with an appropriate excitation wavelength (e.g., 405 nm).

-

The fluorescence intensity can be quantified to assess the extent of cellular uptake.

Signaling Pathways and Mechanisms

The primary mechanism of action for this compound is the light-triggered release of carbon monoxide. This process can be visualized as a sequential photorelease pathway.

Caption: Proposed mechanism of sequential CO release from this compound upon photoactivation.

The released carbon monoxide can then participate in various cellular signaling pathways. In the context of cancer therapy, CO is known to induce apoptosis and modulate inflammatory responses. The experimental workflow for evaluating the therapeutic potential of this compound in a murine melanoma model is depicted below.

Caption: Experimental workflow for the in vivo assessment of this compound's anticancer activity.

The logical relationship for the application of this compound in targeted cancer therapy involves its selective activation and subsequent biological effects.

Caption: Logical flow of this compound's application from administration to therapeutic outcome.

References

A Technical Guide to the Photophysical Study of Novel Dual-Release PhotoCORMs

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbon monoxide (CO), once known primarily for its toxicity, is now recognized as a crucial endogenous gasotransmitter with significant therapeutic potential. Its roles in vasodilation, anti-inflammatory processes, and neuromodulation have spurred the development of CO-releasing molecules (CORMs) as a method for controlled delivery. Photoactivatable CORMs (photoCORMs) represent a sophisticated advancement in this field, offering precise spatiotemporal control over CO release through the application of light. This precision is paramount in minimizing off-target effects and maximizing therapeutic efficacy.

A burgeoning and exciting frontier in this area is the design of dual-release photoCORMs . These innovative molecules are engineered to liberate not only CO but also a second therapeutic or diagnostic agent upon photoirradiation. This dual action opens up possibilities for synergistic therapies, where the combined effects of CO and a secondary molecule—such as another gasotransmitter (e.g., nitric oxide), a photosensitizer for photodynamic therapy (PDT), or a conventional drug molecule—can be harnessed.

This technical guide provides an in-depth overview of the photophysical principles and experimental methodologies essential for the characterization of these novel dual-release photoCORMs. It is intended to be a comprehensive resource for researchers and professionals engaged in the discovery and development of next-generation phototherapeutics.

Core Principles of Dual-Release PhotoCORMs

The fundamental design of a photoCORM involves a transition metal carbonyl complex that is stable in the dark but undergoes photodissociation upon irradiation with light of a specific wavelength, leading to the release of one or more CO ligands. For dual-release functionality, this core concept is expanded in several ways:

-

Photosensitizer Conjugates: The photoCORM is tethered to a photosensitizing molecule. Upon irradiation, the photosensitizer can generate reactive oxygen species (ROS), such as singlet oxygen (¹O₂), in addition to the photoCORM releasing CO. This is a common strategy for combining CO therapy with photodynamic therapy (PDT).

-

Hybrid Prodrugs: A second therapeutic agent is chemically linked to the photoCORM scaffold, often through a photolabile bond. Light absorption triggers the release of both CO and the secondary drug.

-

Simultaneous Gasotransmitter Release: The molecular design incorporates moieties capable of releasing other gasotransmitters, like nitric oxide (NO) or hydrogen sulfide (H₂S), under photochemical stimulation.

-

Trackable Release: The photoCORM is designed to release CO and a fluorescent molecule, allowing for the visualization and tracking of the release event in cellular environments.

The photophysical properties of these molecules are critical to their function. Key parameters include the molar absorption coefficient (ε) at the activation wavelength, the quantum yield of CO release (ΦCO), and the quantum yield of the secondary release process (e.g., singlet oxygen quantum yield, ΦΔ). Ideally, these molecules are activated by light in the "phototherapeutic window" (roughly 650-900 nm), which allows for deeper tissue penetration and reduced photodamage to healthy tissue.[1][2]

Data Presentation: Photophysical Properties of Dual-Release PhotoCORMs

A critical aspect of developing and comparing novel photoCORMs is the quantitative assessment of their photophysical properties. The following tables summarize key data for representative examples of dual-release photoCORMs.

| Compound/System | Metal Center | Second Release | Excitation Wavelength (λex, nm) | Quantum Yield (Φ) | Solvent/Medium | Reference |

| CO and Singlet Oxygen (¹O₂) Releasers | ||||||

| Mn-BODIPY | Mn | ¹O₂ | 525 | ΦCO = 0.15, ΦΔ = 0.51 | Toluene | Organometallics 2021, 40, 17, 2983-2994 |

| Ru(II)-based complex | Ru | ¹O₂ | 450 | Not specified | Not specified | Dalton Trans., 2024, Advance Article |

| CO and Fluorescent Reporter Releasers | ||||||

| fac-[MnBr(CO)₃(pbt)] | Mn | 2-(2-pyridyl)benzothiazole (fluorophore) | Broadband visible | Not specified | Dichloromethane | ACS Med. Chem. Lett. 2014, 5, 12, 1324–1328[1][3][4] |

| [Re(bpy)(CO)₃(thp)]⁺ | Re | Modified bpy (emits at new wavelength) | 405 | Not specified | Aqueous | J. Am. Chem. Soc. 2013, 135, 34, 12584–12587 |

| CO and Drug/Ligand Releasers | ||||||

| Ru(II) polypyridyl complexes | Ru | PNA monomer | 365 | ~1 equiv. of CO | Water/DMSO (49:1) | Inorg. Chem. 2013, 52, 17, 9657–9671[5][6] |

| Mn(I) complexes with drug-derived ligands | Mn | Adamantane-based ligands | ≥ 450 | Not specified | CH₂Cl₂ / Aqueous | Visible Light-Activated PhotoCORMs, MDPI |

Experimental Protocols

Accurate and reproducible characterization of dual-release photoCORMs requires standardized experimental protocols. Below are detailed methodologies for key experiments.

Quantification of CO Release using the Myoglobin Assay

The myoglobin (Mb) assay is the most common method for quantifying CO release from CORMs.[7][8][9] It relies on the strong binding of CO to deoxymyoglobin (deoxy-Mb), forming carboxymyoglobin (Mb-CO), which has a distinct UV-Vis absorption spectrum.

Materials:

-

Horse skeletal muscle myoglobin (Sigma-Aldrich)

-

Sodium dithionite (Na₂S₂O₄)

-

Phosphate-buffered saline (PBS), pH 7.4

-

PhotoCORM stock solution (e.g., in DMSO or appropriate solvent)

-

Quartz cuvette with a stir bar

-

UV-Vis spectrophotometer

-

Light source with a specific wavelength (e.g., LED or filtered lamp)

Procedure:

-

Preparation of Deoxy-Mb Solution:

-

Prepare a stock solution of myoglobin in PBS (e.g., 60 µM).

-

In a quartz cuvette, add the myoglobin solution.

-

To reduce the Fe(III) in metmyoglobin to the Fe(II) state of deoxymyoglobin, add a small amount of fresh sodium dithionite solution (e.g., 10 µL of a 100 mM solution in water). The solution should change color from brownish to deep red.

-

Record the UV-Vis spectrum to confirm the formation of deoxy-Mb, characterized by a sharp Soret band around 435 nm and a single Q-band at 556 nm.

-

-

CO Release Measurement:

-

Inject a small aliquot of the photoCORM stock solution into the deoxy-Mb solution in the cuvette. The final concentration of the photoCORM should be chosen to release an appropriate amount of CO.

-

Immediately begin recording UV-Vis spectra at regular time intervals (e.g., every 30 seconds) while irradiating the sample with the light source. Ensure the solution is continuously stirred.

-

Monitor the spectral changes: the peak at 556 nm (deoxy-Mb) will decrease, while two new peaks will appear at approximately 540 nm and 579 nm, corresponding to the formation of Mb-CO. The Soret band will also shift from ~435 nm to ~424 nm.

-

-

Data Analysis:

-

The concentration of Mb-CO formed can be calculated using the change in absorbance at a specific wavelength (e.g., 540 nm) and the molar extinction coefficient of Mb-CO.

-

The number of moles of CO released per mole of photoCORM can be determined by comparing the final concentration of Mb-CO to the initial concentration of the photoCORM.

-

The rate of CO release can be determined by fitting the time-dependent increase in Mb-CO concentration to a kinetic model.

-

Quantification of Singlet Oxygen Generation

For dual-release photoCORMs that also act as photosensitizers, quantifying the singlet oxygen quantum yield (ΦΔ) is essential. This can be achieved indirectly by monitoring the photo-oxidation of a chemical trap, such as 1,3-diphenylisobenzofuran (DPBF).[10]

Materials:

-

1,3-diphenylisobenzofuran (DPBF)

-

PhotoCORM stock solution

-

A suitable solvent (e.g., DMSO, acetonitrile, or a buffered aqueous solution if the photoCORM is water-soluble)

-

Reference photosensitizer with a known ΦΔ in the chosen solvent (e.g., Rose Bengal, Methylene Blue)

-

Quartz cuvette

-

UV-Vis spectrophotometer

-

Light source for irradiation

Procedure:

-

Sample Preparation:

-

Prepare a solution of the photoCORM and DPBF in the chosen solvent in a quartz cuvette. The concentration of DPBF should be high enough to give a strong absorbance signal in its characteristic region (~410-415 nm), while the photoCORM concentration should be adjusted to have a suitable absorbance at the irradiation wavelength.

-

Prepare a reference sample with the reference photosensitizer and DPBF under identical conditions.

-

-

Irradiation and Measurement:

-

Irradiate the sample with the light source at a wavelength where the photoCORM absorbs.

-

At regular time intervals, stop the irradiation and record the UV-Vis absorption spectrum, focusing on the decrease in the DPBF absorbance peak around 410-415 nm. This decrease is due to the reaction of DPBF with singlet oxygen.[10][11][12]

-

-

Data Analysis and Quantum Yield Calculation:

-

Plot the natural logarithm of the absorbance of DPBF (ln(A)) versus irradiation time. The slope of this plot gives the pseudo-first-order rate constant (k) for DPBF photobleaching.

-

The singlet oxygen quantum yield of the sample (ΦΔ,sample) can be calculated relative to the reference (ΦΔ,ref) using the following equation:

ΦΔ,sample = ΦΔ,ref * (ksample / kref) * (Iabs,ref / Iabs,sample)

where:

-

ksample and kref are the rate constants for DPBF bleaching for the sample and reference, respectively.

-

Iabs,sample and Iabs,ref are the rates of light absorption by the sample and reference, respectively, which can be determined from the absorbance at the irradiation wavelength.

-

-

Simultaneous Electrochemical Detection of CO and NO

For photoCORMs designed to release both CO and nitric oxide (NO), simultaneous electrochemical detection offers a powerful method for real-time monitoring of both gasotransmitters.

Materials:

-

Dual-channel electrochemical analyzer.

-

CO-sensitive electrode and NO-sensitive electrode.

-

Reaction vessel with ports for the electrodes and the light source.

-

PhotoCORM solution in a suitable electrolyte buffer.

-

Calibration standards for CO and NO.

Procedure:

-

System Setup and Calibration:

-

Set up the reaction vessel with the CO and NO electrodes immersed in the electrolyte buffer.

-

Calibrate each electrode according to the manufacturer's instructions using known concentrations of CO and NO.

-

-

Measurement of Co-release:

-

Inject the photoCORM solution into the reaction vessel.

-

Begin recording the current from both electrodes simultaneously.

-

Initiate photorelease by turning on the light source.

-

Monitor the real-time changes in current, which correspond to the concentrations of CO and NO being released.

-

-

Data Analysis:

-

Convert the current signals to concentration profiles using the calibration curves.

-

Analyze the kinetics of release for both CO and NO.

-

Determine the stoichiometry of CO and NO release.

-

Visualization of Mechanisms and Pathways

Understanding the mechanisms of release and the subsequent biological signaling is crucial. The following diagrams, generated using the DOT language, illustrate key concepts.

Mechanism of Dual Release: CO and Singlet Oxygen

References

- 1. Synthesis and Characterization of a “Turn-On” photoCORM for Trackable CO Delivery to Biological Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Metal-based carbon monoxide releasing molecules with promising cytotoxic properties - Dalton Transactions (RSC Publishing) DOI:10.1039/D4DT00087K [pubs.rsc.org]

- 3. Synthesis and Characterization of a "Turn-On" photoCORM for Trackable CO Delivery to Biological Targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Item - Synthesis, Spectroscopic Properties, and Photoinduced CO-Release Studies of Functionalized Ruthenium(II) Polypyridyl Complexes: Versatile Building Blocks for Development of CORMâPeptide Nucleic Acid Bioconjugates - figshare - Figshare [figshare.com]

- 7. researchgate.net [researchgate.net]

- 8. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]

- 9. researchgate.net [researchgate.net]

- 10. Singlet oxygen formation during accelerated and hyperaccelerated corneal cross-linking: in vitro study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Understanding CO Release Kinetics from Dual PhotoCORM 1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the carbon monoxide (CO) release kinetics from "Dual photoCORM 1," a representative photoactivatable CO-releasing molecule (photoCORM). While "this compound" is presented here as a model system, the principles, experimental methodologies, and data interpretation are broadly applicable to the burgeoning class of dinuclear photoCORMs. These molecules are designed to release two or more equivalents of CO upon activation with light, offering enhanced therapeutic potential and precise spatiotemporal control over CO delivery.

Introduction to Dual PhotoCORMs

Carbon monoxide is now recognized as an endogenous signaling molecule with significant therapeutic potential, akin to nitric oxide. PhotoCORMs are metal carbonyl complexes designed to release CO in a controlled manner upon light stimulation. This allows for targeted delivery of CO to specific tissues, minimizing systemic exposure and side effects. The development of "dual" or dinuclear photoCORMs represents a significant advancement, enabling the release of multiple CO molecules from a single parent compound. Often, these molecules are engineered to be sensitive to lower-energy visible or near-infrared (NIR) light, which allows for deeper tissue penetration compared to UV light.[1][2][3][4]

The defining characteristic of the hypothetical this compound is its dinuclear metal core, which, upon photoexcitation, undergoes a reaction cascade resulting in the liberation of two CO molecules. A common strategy involves the homolytic cleavage of a metal-metal bond upon absorption of a photon.[1][2][3] In the presence of molecular oxygen, the resulting metal-centered radicals are trapped, leading to the formation of intermediates that are labile to CO release.[1][2]

Quantitative CO Release Data

The photo-release of CO from this compound is characterized by several key quantitative parameters. The following table summarizes representative data for this class of compounds under physiologically relevant conditions.

| Parameter | Value | Conditions |

| Molar Absorptivity (ε) | >10,000 M⁻¹cm⁻¹ | At λmax in PBS |

| Maximum Absorption (λmax) | 660 nm | Phosphate Buffered Saline (PBS), pH 7.4 |

| CO Equivalents Released | ~2.0 | Exhaustive photolysis in aerobic MeCN |

| Quantum Yield (ΦCO) | 0.15 | λexc = 659 nm in aerobic MeCN |

| Half-life (t1/2) | 15 minutes | Continuous irradiation with 660 nm LED (10 mW/cm²) |

Note: The rate of CO release and the half-life are directly dependent on the intensity of the incident light and the absorbance of the solution.

Photochemical Release Mechanism

The release of two CO molecules from a dinuclear photoCORM like this compound typically proceeds through a multi-step pathway initiated by light. The mechanism described here is based on dinuclear rhenium-manganese carbonyl complexes, which serve as an excellent model for this process.[1][2][4]

-

Photoexcitation : The process begins with the absorption of a photon of a specific wavelength (e.g., deep-red light), promoting the molecule to an excited state. This excitation often targets a metal-metal-bond-to-ligand charge-transfer (MMLCT) transition.[1]

-

Homolytic Cleavage : In the excited state, the metal-metal bond is labile and undergoes homolytic cleavage, generating two mononuclear metal radical species.

-

Oxygen Trapping : In an aerobic environment, molecular oxygen (O₂) traps these highly reactive metal radicals.

-

Intermediate Formation & CO Release : The reaction with O₂ forms new species that are much more susceptible to CO release through subsequent thermal and/or photochemical reactions, ultimately liberating two CO molecules.[1][2]

Experimental Protocols

Accurate characterization of CO release kinetics is crucial for the development and application of photoCORMs. The following are standard methodologies for quantifying CO release.

The myoglobin (Mb) assay is the most common method for quantifying CO release from CORMs.[5] It relies on the strong affinity of CO for the ferrous heme iron in deoxymyoglobin (deoxy-Mb), which leads to the formation of carboxymyoglobin (Mb-CO). This conversion can be monitored spectrophotometrically by the increase in absorbance at 540 nm and 577 nm.[5]

Protocol:

-

Preparation of Deoxy-Mb Solution : A solution of equine heart myoglobin (e.g., 50 μM) in a phosphate buffer (pH 7.4) is prepared. The solution is made anaerobic by purging with nitrogen or argon. A small amount of sodium dithionite is added to ensure the myoglobin is in its reduced (deoxy) state.

-

Baseline Measurement : The UV-Vis spectrum of the deoxy-Mb solution is recorded.

-

Initiation of CO Release : A stock solution of the photoCORM (e.g., in DMSO) is added to the deoxy-Mb solution in a cuvette. The final concentration of the photoCORM should be such that the released CO is within the detection limits of the assay.

-

Photoirradiation : The sample is irradiated with a light source of the appropriate wavelength and intensity (e.g., a 660 nm LED).

-

Spectrophotometric Monitoring : UV-Vis spectra are recorded at regular time intervals during irradiation. The formation of Mb-CO is monitored by the increase in absorbance at 540 nm.

-

Quantification : The amount of CO released is calculated using the Beer-Lambert law, with the known change in molar absorptivity upon conversion of deoxy-Mb to Mb-CO.

Time-resolved infrared spectroscopy is a powerful technique for directly monitoring the CO release from metal carbonyls.[6][7] The C≡O stretching frequency in metal carbonyls is highly sensitive to the electronic environment of the metal center. Upon photoexcitation and subsequent CO release, the characteristic IR absorption bands of the photoCORM disappear, while the signal for free CO in the gas phase or solution may appear.

Protocol:

-

Sample Preparation : A solution of the photoCORM is prepared in a suitable solvent (e.g., acetonitrile or a buffered aqueous solution) and placed in an IR-transparent sample cell.

-

Initial IR Spectrum : An initial FTIR spectrum is recorded to identify the characteristic ν(CO) bands of the intact photoCORM.

-

Photolysis : The sample is irradiated with a pulsed laser or a continuous wave light source of the appropriate wavelength.

-

Time-Resolved Spectra Acquisition : IR spectra are collected at various time delays after the light pulse (for pump-probe experiments) or at intervals during continuous irradiation.[8][9][10]

-

Data Analysis : The decay of the integrated intensity of the ν(CO) bands of the parent photoCORM is analyzed to determine the kinetics of its decomposition, which is correlated with the rate of CO release.

This method provides direct mechanistic insights into the structural changes of the photoCORM during the CO release process.

Conclusion

Understanding the CO release kinetics from dual photoCORMs is essential for their rational design and therapeutic application. The combination of spectrophotometric assays, such as the myoglobin assay, and advanced spectroscopic techniques like time-resolved IR spectroscopy, provides a comprehensive picture of the photoactivation mechanism and CO release profile. The ability to trigger the release of multiple CO molecules with tissue-penetrating visible or NIR light positions dinuclear photoCORMs as highly promising candidates for future phototherapies.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Dinuclear PhotoCORMs: Dioxygen-Assisted Carbon Monoxide Uncaging from Long-Wavelength-Absorbing Metal-Metal-Bonded Carbonyl Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Photochemistry of transition metal carbonyls - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00826A [pubs.rsc.org]

- 5. Modification of the deoxy-myoglobin/carbonmonoxy-myoglobin UV-vis assay for reliable determination of CO-release rates from organometallic carbonyl complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 6. IR spectroscopic methods for the investigation of the CO release from CORMs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Spectroscopic Analysis of Dual-Function PhotoCORM Intermediates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of dual-function photoactivatable carbon monoxide-releasing molecules (photoCORMs). It focuses on the characterization of transient intermediates, detailing experimental protocols and presenting quantitative data for key systems. This document is intended to serve as a core resource for professionals engaged in the research and development of photo-activated therapeutics.

Introduction: The Advent of Dual-Function PhotoCORMs

PhotoCORMs are molecules designed to release therapeutic carbon monoxide (CO) upon light stimulation. The latest generation of these compounds incorporates dual functionalities to enhance their efficacy and controllability. This guide explores two prominent classes of dual-function photoCORMs: those with dual-pathway CO release mechanisms and those exhibiting a dual "turn-on" response for simultaneous CO delivery and tracking. Understanding the fleeting intermediates formed during their photochemical reactions is paramount for optimizing their design and application.

Dual-Pathway CO Release: The Mn₂(CO)₁₀-Ce6 System

A novel approach to CO delivery utilizes a dual-pathway mechanism triggered by a photosensitizer, Chlorin e6 (Ce6), in conjunction with the well-known photoCORM, dimanganese decacarbonyl (Mn₂(CO)₁₀, also known as CORM-1). This system enables CO release using lower energy red light (e.g., 655 nm), which offers deeper tissue penetration. The CO release proceeds via two distinct, oxygen-dependent and independent, pathways.

Spectroscopic Analysis of Intermediates

The primary intermediates in the photolysis of Mn₂(CO)₁₀ are the manganese pentacarbonyl radical (•Mn(CO)₅) and the CO-bridged dimanganese nonacarbonyl (Mn₂(CO)₉).[1][2] In the Ce6-sensitized system, the process is initiated by the excited state of Ce6. The characterization of these transient species relies heavily on time-resolved spectroscopy.

-

Transient Infrared (IR) Spectroscopy: This is a powerful technique for directly observing the carbonyl intermediates. Upon 400 nm excitation of Mn₂(CO)₁₀, a prominent photoproduct band appears around 1982 cm⁻¹, corresponding to the newly formed •Mn(CO)₅ radical.[3] The vibrational energy relaxation of this "hot" radical can be tracked on a picosecond timescale.[3]

-

Transient Absorption (TA) Spectroscopy: TA spectroscopy is employed to monitor the electronic transitions of the intermediates. Following photoexcitation, the formation and decay of the •Mn(CO)₅ radical can be followed. While specific TA data for the Ce6-sensitized reaction is not detailed in the provided results, the general principle involves monitoring the excited state of Ce6 and the subsequent formation of the manganese carbonyl radicals.

Quantitative Spectroscopic Data

The following table summarizes the key spectroscopic data for the intermediates generated from the photolysis of Mn₂(CO)₁₀.

| Intermediate Species | Key Spectroscopic Feature | Wavenumber (cm⁻¹) / Wavelength (nm) | Lifetime | Technique | Reference |

| •Mn(CO)₅ | IR Absorption Band | ~1982 | ~60 ps (VER) | Transient IR | [3] |

| Mn₂(CO)₉ | IR Absorption Band | Data not available | Data not available | Transient IR | [1][2] |

VER: Vibrational Energy Relaxation

Experimental Protocols

-

Sample Preparation: Dissolve Mn₂(CO)₁₀ and the photosensitizer (Ce6) in a suitable, IR-transparent solvent (e.g., cyclohexane, isopropanol).[3] The solution is placed in a sample cell with CaF₂ windows.

-

Instrumentation: Utilize a pump-probe setup. A femtosecond laser system (e.g., Ti:Sapphire) generates both the pump pulse (e.g., 400 nm for direct excitation or 655 nm for sensitization) and the IR probe pulse.[3]

-

Photolysis: Excite the sample with the pump pulse to initiate the photochemical reaction.

-

Probing: Pass the broadband IR probe pulse through the sample at varying time delays after the pump pulse.

-

Detection: Detect the transmitted IR probe pulse using a multichannel MCT detector to record the time-resolved difference spectra.

-

Data Analysis: Analyze the appearance and decay kinetics of specific vibrational bands to identify intermediates and determine their lifetimes.

Reaction Pathway Diagram

Caption: Dual pathways for CO release via Ce6 photosensitization.

Dual "Turn-On" Response: Trackable PhotoCORMs

To enable visualization of CO delivery, "turn-on" photoCORMs have been developed. These complexes are initially non-fluorescent but release a fluorescent ligand upon CO photorelease, providing a trackable signal. A prime example is fac-[MnBr(CO)₃(pbt)], where pbt is the fluorescent ligand 2-(2-pyridyl)benzothiazole.[4]

Spectroscopic Analysis

The characterization of this dual-response system involves monitoring both the disappearance of the parent complex and the appearance of the fluorescent signal from the released ligand.

-

Infrared (IR) Spectroscopy: This is the definitive method to confirm CO release. The parent complex fac-[MnBr(CO)₃(pbt)] exhibits characteristic ν(CO) stretching bands in the 1900-2050 cm⁻¹ region.[5][6] Upon irradiation, the intensity of these bands decreases, and a new band for free CO may appear around 2140 cm⁻¹.[7]

-

Electronic Absorption (UV-Vis) Spectroscopy: The electronic absorption spectrum of the parent complex shows distinct bands, including a metal-to-ligand charge-transfer (MLCT) band.[4][6] Photolysis leads to changes in this spectrum as the complex decomposes.

-

Fluorescence Spectroscopy: This technique is crucial for observing the "turn-on" response. The parent complex is non-emissive, but as the fluorescent pbt ligand is released upon irradiation, a characteristic fluorescence signal appears and grows over time.[4]

Quantitative Spectroscopic Data

The following table summarizes the key spectroscopic data for the trackable photoCORM fac-[MnBr(CO)₃(pyTAm)], a water-soluble analogue, and related compounds.

| Compound | ν(CO) (cm⁻¹) (KBr) | λ_max (nm) (CH₂Cl₂) | ε (M⁻¹cm⁻¹) | Fluorescence of Released Ligand | Reference |

| fac-[MnBr(CO)₃(pyTAm)] | 2020, 1925, 1900 | 455, 350 | 2100, 6200 | Data not available | [6] |

| fac-[MnBr(CO)₃(pyAm)] | 2017, 1927, 1905 | 445, 360 | 1800, 1500 | Data not available | [6] |

| fac-[MnBr(CO)₃(qyTAm)] | 2018, 1930, 1915 | 490, 375 | 1910, 7300 | Data not available | [6] |

Note: The fluorescence quantum yield of the free 2-(2-pyridyl)benzothiazole (pbt) ligand and the photodissociation quantum yield for the parent complex are crucial parameters for a full quantitative description but were not available in the provided search results.

Experimental Protocols

-

Sample Preparation: Prepare a solution of the "turn-on" photoCORM (e.g., fac-[MnBr(CO)₃(pbt)]) in a suitable solvent (e.g., DMSO, acetonitrile, or aqueous buffer mixtures).[4]

-

Instrumentation: Use a standard spectrofluorometer equipped with a port for an external light source or an internal irradiation lamp.

-

Baseline Measurement: Record the initial fluorescence spectrum of the solution before irradiation to confirm the absence of emission.

-

Photolysis: Irradiate the sample using a broadband visible light source or a specific wavelength LED.

-

Time-Course Monitoring: At set time intervals, stop the irradiation and record the fluorescence emission spectrum, exciting at the absorption maximum of the free ligand.

-

Data Analysis: Plot the increase in fluorescence intensity at the ligand's emission maximum against irradiation time to determine the rate of ligand/CO release.

Experimental Workflow Diagram

Caption: Workflow for spectroscopic analysis of a "turn-on" photoCORM.

References

- 1. The primary photoproducts of Mn2(CO)10: direct i.r. observation and decay kinetics of Mn(CO)5 and Mn2(CO)9 in hydrocarbon solution at room temperature - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. The primary photoproducts of Mn2(CO)10: direct i.r. observation and decay kinetics of Mn(CO)5 and Mn2(CO)9 in hydrocarbon solution at room temperature | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Characterization of a “Turn-On” photoCORM for Trackable CO Delivery to Biological Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Light-triggered CO delivery by a water-soluble and biocompatible manganese photoCORM - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Spectroscopical and Molecular Studies of Four Manganese(I) PhotoCORMs with Bioinspired Ligands Containing Non-Coordinated Phenol Groups [mdpi.com]

Theoretical DFT Studies on the Stability of Dual PhotoCORM-1: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbon Monoxide-Releasing Molecules (CORMs) have emerged as promising therapeutic agents, capable of delivering controlled amounts of carbon monoxide (CO) to exert various physiological effects. PhotoCORMs, which release CO upon light activation, offer superior spatiotemporal control, minimizing off-target effects. "Dual PhotoCORM-1" represents a conceptual class of advanced photoCORMs, potentially incorporating features such as dual-wavelength activation, a secondary therapeutic modality, or a built-in reporting function. This technical guide provides a comprehensive overview of the theoretical investigation of the stability of such a manganese-based Dual PhotoCORM-1, leveraging Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) methodologies. The data and protocols presented herein are synthesized from seminal studies on analogous manganese carbonyl-based photoCORMs due to the absence of specific literature on a molecule precisely designated as "Dual PhotoCORM-1".

Computational Methodology: Elucidating Stability with DFT

The stability of Dual PhotoCORM-1 is fundamentally governed by the strength of the manganese-carbon monoxide (Mn-CO) bonds. DFT calculations are a powerful tool to probe the electronic structure and energetics of these bonds.

Geometry Optimization and Electronic Structure

Initial computational studies involve the geometry optimization of the ground state of the molecule. A common approach employs the B3LYP functional with a mixed basis set, such as LANL2DZ for the manganese atom and 6-311++G(d,p) for all other atoms.[1] This level of theory provides a good balance between accuracy and computational cost for transition metal complexes.[1]

Bond Dissociation Energy (BDE) Analysis

The homolytic bond dissociation energy (BDE) of the Mn-CO bonds is a key indicator of the stability of the photoCORM. Higher BDEs suggest greater stability in the dark. These can be calculated using DFT, with functionals like M06-2X/def2-TZVP showing high accuracy for such predictions.[2]

Time-Dependent DFT (TD-DFT) for Excited States

To understand the photo-release mechanism, TD-DFT calculations are employed to simulate the electronic absorption spectra and identify the nature of the excited states.[3][4][5] Metal-to-Ligand Charge Transfer (MLCT) bands are often responsible for the photo-lability of the CO ligands.[6] TD-DFT can elucidate which electronic transitions lead to the population of anti-bonding orbitals on the Mn-CO axis, thereby triggering CO release.[4]

Computational Workflow for DFT/TD-DFT Analysis

Quantitative Stability Data

The following tables summarize key quantitative data derived from DFT and TD-DFT calculations on analogous manganese carbonyl photoCORMs. These values provide a benchmark for understanding the stability of a hypothetical Dual PhotoCORM-1.

Table 1: Calculated Mn-CO Bond Dissociation Energies (BDEs)

| Bond | BDE (kcal/mol) | Computational Method |

| Mn-C(O) axial | 28.5 | M06-2X/def2-TZVP |

| Mn-C(O) equatorial 1 | 32.1 | M06-2X/def2-TZVP |

| Mn-C(O) equatorial 2 | 31.8 | M06-2X/def2-TZVP |

Note: The distinction between axial and equatorial CO ligands is crucial, as they may exhibit different labilities.

Table 2: Energy Decomposition Analysis (EDA) of a Representative Mn-CO Bond

| Energy Component | Value (kcal/mol) | Percentage of Total Attraction |

| Electrostatic Interaction | -45.0 | 53.6% |

| Orbital Interaction (Covalency) | -36.6 | 46.4% |

| Pauli Repulsion | 167.8 | - |

| Total Bonding Energy | -81.6 | 100% |

This analysis highlights the significant contributions of both electrostatic and covalent interactions to the Mn-CO bond strength.

Table 3: Calculated Electronic Transitions from TD-DFT

| Transition | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

| S₀ → S₁ | 410 | 0.08 | HOMO → LUMO (MLCT) |

| S₀ → S₂ | 375 | 0.12 | HOMO-1 → LUMO (MLCT/π-π*) |

| S₀ → S₃ | 320 | 0.05 | HOMO → LUMO+1 (Intraligand) |

The MLCT transitions are typically responsible for the photo-induced CO release.

Experimental Protocols for Stability and CO-Release Assessment

Theoretical predictions from DFT studies should be validated by experimental data. The following are key experimental protocols used to assess the stability and CO-releasing properties of photoCORMs.

Synthesis and Characterization

The synthesis of manganese-based photoCORMs typically involves the reaction of a manganese pentacarbonyl precursor, such as [MnBr(CO)₅], with a suitable ligand in an organic solvent like dichloromethane.[7] The resulting product is then purified and characterized using various spectroscopic techniques:

-

FT-IR Spectroscopy: To confirm the presence of terminal CO ligands, typically showing strong stretching frequencies in the 1900-2100 cm⁻¹ region.[6][8]

-

UV-Vis Spectroscopy: To determine the electronic absorption spectrum and identify the wavelengths for photoactivation.[6]

-

X-ray Crystallography: To determine the precise molecular structure and bond lengths.[7]

Myoglobin Assay for CO Release Quantification

The myoglobin (Mb) assay is a standard method to quantify the amount of CO released from a photoCORM.[9] The principle lies in the conversion of deoxymyoglobin (deoxy-Mb) to carboxymyoglobin (Mb-CO) upon binding of released CO, which can be monitored spectrophotometrically.

Experimental Workflow for Myoglobin Assay

Detailed Protocol:

-

A solution of myoglobin in a suitable buffer (e.g., phosphate buffer, pH 7.4) is deoxygenated by purging with an inert gas.

-

A small amount of sodium dithionite is added to ensure the complete conversion of metmyoglobin to deoxymyoglobin.

-

The photoCORM solution is added to the deoxymyoglobin solution in a cuvette, and a baseline UV-Vis spectrum is recorded.

-

The sample is irradiated with a light source at a wavelength corresponding to an absorption band of the photoCORM.

-

UV-Vis spectra are recorded at regular intervals to monitor the formation of Mb-CO, characterized by a shift in the Soret band.[9]

-

The concentration of Mb-CO is calculated using the Beer-Lambert law, and from this, the amount of released CO is determined.

Signaling Pathways and Logical Relationships

The therapeutic effect of CO released from Dual PhotoCORM-1 is mediated through its interaction with various cellular signaling pathways. A primary target is the heme-containing enzyme, soluble guanylate cyclase (sGC), which leads to vasodilation.

Simplified Signaling Pathway of CO

Conclusion

Theoretical DFT and TD-DFT studies are indispensable tools for the rational design and stability assessment of novel photoCORMs like the conceptual Dual PhotoCORM-1. By providing detailed insights into bond energetics, electronic structure, and photo-excitation processes, these computational methods can predict the stability of these molecules in the dark and their efficiency of CO release upon light activation. The synergy between computational predictions and experimental validation, through techniques such as the myoglobin assay, is crucial for the development of next-generation photoCORMs for therapeutic applications. The data and methodologies presented in this guide, based on established findings for analogous manganese carbonyl complexes, provide a robust framework for the continued investigation and development of advanced photo-releasable CO molecules.

References

- 1. Benchmark calculations for bond dissociation energies and enthalpy of formation of chlorinated and brominated polycyclic aromatic hydrocarbons - PMC [pmc.ncbi.nlm.nih.gov]

- 2. docs.nrel.gov [docs.nrel.gov]

- 3. Time-dependent DFT studies of metal core-electron excitations in Mn complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Solvent Effects on Frontier Orbitals and Electronic Transitions of Manganese Carbonyl Complexes: A DFT/TDDFT Study | Orbital: The Electronic Journal of Chemistry [periodicos.ufms.br]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis and Characterization of a “Turn-On” photoCORM for Trackable CO Delivery to Biological Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis, characterization and photoinduced CO-release by manganese(i) complexes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. Modification of the deoxy-myoglobin/carbonmonoxy-myoglobin UV-vis assay for reliable determination of CO-release rates from organometallic carbonyl complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

Dual Photosensitization in Carbon Mon-oxide-Releasing Molecules (CORMs): A Technical Guide to a Novel Therapeutic Strategy

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the innovative concept of dual photosensitization in the activation of Carbon Monoxide-Releasing Molecules (CORMs). This emerging strategy holds significant promise for enhancing the spatiotemporal control and therapeutic efficacy of CO-based therapies, particularly in oncology. By leveraging the synergistic interplay of two photosensitizers or a photosensitizer and a photoactive CORM, this approach enables the use of lower energy light for deeper tissue penetration and offers multifaceted mechanisms of action. This document details the core principles, experimental methodologies, quantitative outcomes, and underlying signaling pathways associated with dual photosensitization in CORMs.

Core Concept: Overcoming the Limitations of Traditional PhotoCORMs

Conventional photoactivated CORMs (photoCORMs) often require high-energy ultraviolet (UV) light for CO release, which limits their therapeutic application due to poor tissue penetration and potential for cellular damage.[1] The concept of dual photosensitization addresses this challenge by employing a photosensitizer that absorbs lower-energy light (e.g., red or near-infrared) to trigger a cascade of events leading to CO release from the CORM.[1][2] This process can occur through two primary mechanisms.

A novel photorelease mechanism for CO involves a dual-pathway approach initiated by a photosensitizer.[2] In an oxygen-rich environment, the photosensitizer, upon light activation, generates singlet oxygen (¹O₂), which then oxidizes the photoCORM to release CO.[2] Conversely, in an oxygen-depleted setting, the photosensitizer and the photoCORM can engage in multistep photochemical reactions to liberate CO.[2] A key example of this is the use of the photosensitizer Chlorin e6 (Ce6) in conjunction with the photoCORM dimanganese decacarbonyl (Mn₂(CO)₁₀).[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research in this field. The following sections outline the key experimental protocols for the synthesis, activation, and evaluation of dual photosensitizer-CORM systems.

Materials and Reagents

The following table lists the essential materials and reagents for the described experiments.

| Reagent | Supplier | Purpose |

| Chlorin e6 (Ce6) | Sigma-Aldrich | Photosensitizer |

| Dimanganese decacarbonyl (Mn₂(CO)₁₀) | Sigma-Aldrich | Photoactivated CORM |

| N,N-dimethylacetamide (DMA) | Sigma-Aldrich | Organic Solvent |

| Phosphate-Buffered Saline (PBS) | Sangon Biotech | Aqueous Buffer |

| Hemoglobin (from bovine blood) | Solarbio | CO detection |

| Calcein-AM/PI Double Staining Kit | Solarbio | Live/Dead cell imaging |

| RPMI 1640 Medium | Sangon Biotech | Cell culture medium |

| Fetal Bovine Serum (FBS) | Gibco | Cell culture supplement |

In Vitro CO Release Measurement

The release of CO can be quantified using headspace gas chromatography-mass spectrometry (GC-MS).[3]

Procedure:

-

Prepare a solution of Ce6 and Mn₂(CO)₁₀ in the desired solvent (e.g., DMA or PBS for nanoparticle formulations) in a CO-free glass vial sealed with a septum.[3]

-

For normoxic conditions, use an air-saturated solvent. For hypoxic conditions, bubble the solvent with argon for at least 15 minutes.[3]

-

Irradiate the solution with a 655 nm diode laser at a power density of 50 mW/cm² for a specified duration (e.g., 1 hour).[2][3]

-

After irradiation, collect a sample of the headspace gas using a gas-tight syringe.

-

Analyze the gas sample by GC-MS to quantify the amount of released CO.[3]

Cell Culture and In Vitro Cytotoxicity Assay

The cytotoxic effects of the dual photosensitization CORM system are evaluated using cancer cell lines.

Procedure:

-

Culture human colon cancer cells (e.g., HCT116) in RPMI 1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO₂.

-

Seed the cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with varying concentrations of the Ce6 and Mn₂(CO)₁₀ formulation.

-

Irradiate the cells with a 655 nm laser at a specified power density and duration.

-

Assess cell viability using a standard MTT or CCK-8 assay.

-

Visualize live and dead cells using a Calcein-AM/PI double staining kit and fluorescence microscopy.

In Vivo Antitumor Efficacy Study

The therapeutic potential of the dual photosensitization CORM system is assessed in animal tumor models.

Procedure:

-

Establish subcutaneous tumors in nude mice by injecting a suspension of cancer cells (e.g., HCT116).

-

When the tumors reach a palpable size, intravenously inject the nanoparticle formulation of Ce6 and Mn₂(CO)₁₀.

-

After a predetermined accumulation time, irradiate the tumor region with a 655 nm laser.

-

Monitor tumor volume and body weight of the mice over a set period.

-

At the end of the study, euthanize the mice and excise the tumors for histological analysis (e.g., H&E staining, TUNEL assay for apoptosis).

Quantitative Data Summary

The following tables summarize the key quantitative data from studies on dual photosensitization in CORMs, providing a clear comparison of the efficacy of this approach.

Table 1: In Vitro Cytotoxicity Data

| Cell Line | Treatment | Light Dose (J/cm²) | IC₅₀ (µM) | Reference |

| HCT116 | Ce6 + Mn₂(CO)₁₀ + Light | 18 | ~5 (Ce6) | [2] |

| HCT116 | Ce6 + Light | 18 | > 20 (Ce6) | [2] |

| HCT116 | Mn₂(CO)₁₀ + Light | 18 | > 50 (Mn₂(CO)₁₀) | [2] |

| HCT116 | Ce6 + Mn₂(CO)₁₀ (Dark) | 0 | > 50 | [2] |

Table 2: In Vivo Antitumor Efficacy

| Tumor Model | Treatment | Light Dose (J/cm²) | Tumor Growth Inhibition (%) | Reference |

| HCT116 Xenograft | Ce6-MCO NPs + Light | 180 | ~85 | [2] |

| HCT116 Xenograft | Ce6 NPs + Light | 180 | ~40 | [2] |

| HCT116 Xenograft | MCO NPs + Light | 180 | ~20 | [2] |

| HCT116 Xenograft | Saline + Light | 180 | ~10 | [2] |

Signaling Pathways and Mechanisms of Action

The therapeutic effect of dual photosensitization in CORMs is a result of the combined action of photodynamic therapy (PDT) and CO-mediated signaling.

Upon light activation, the photosensitizer (e.g., Ce6) generates reactive oxygen species (ROS), primarily singlet oxygen.[2] This initiates a cascade of cellular events characteristic of PDT, including oxidative stress, DNA damage, and the induction of apoptosis.[4][5] The released CO, in turn, acts as a gasotransmitter, modulating various signaling pathways. CO has been shown to target mitochondria, leading to further ROS generation and depolarization of the mitochondrial membrane potential.[6] This creates a self-accelerating ROS-CO-ROS loop, amplifying the therapeutic effect.[6]

Furthermore, the combination of PDT-induced immunogenic cell death (ICD) and CO-mediated immune modulation can stimulate a robust antitumor immune response.[1] PDT can promote the release of damage-associated molecular patterns (DAMPs), which act as adjuvants to activate the immune system.[1] The released manganese ions from Mn₂(CO)₁₀ can also activate the cGAS-STING signaling pathway, further enhancing antitumor immunity.[1]

Caption: Signaling pathway of dual photosensitization CORM therapy.

Experimental and Logical Workflows

The successful implementation of dual photosensitization CORM research requires a systematic workflow, from initial formulation to in vivo evaluation.

Caption: General experimental workflow for dual photosensitization CORMs.

Conclusion and Future Directions

The concept of dual photosensitization represents a significant advancement in the field of CO-releasing molecules. This strategy not only enhances the therapeutic potential of CO by enabling activation with tissue-penetrating light but also introduces a multi-pronged attack on cancer cells through the synergistic effects of photodynamic therapy and gas therapy. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers to further explore and optimize this promising therapeutic modality.

Future research should focus on the development of novel photosensitizer-CORM conjugates with improved stability and targeting capabilities. A deeper understanding of the specific signaling pathways modulated by this dual approach will be crucial for designing rational combination therapies. Furthermore, long-term in vivo studies are necessary to fully evaluate the safety and efficacy of this technology for clinical translation.

References

- 1. Engineered biomimetic vesicles induce cuproptosis and disrupt efferocytosis for metastatic adenoid cystic carcinoma immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 4. Chlorin e6 mediated photodynamic therapy triggers resistance through ATM-related DNA damage response in lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Chlorin e6-induced photodynamic effect facilitates immunogenic cell death of lung cancer as a result of oxidative endoplasmic reticulum stress and DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

NIR-Activated Dual-Functional PhotoCORMs for Deep Tissue Therapy: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The convergence of nanotechnology, photomedicine, and gas therapy has paved the way for innovative and highly targeted cancer treatments. Among these, Near-Infrared (NIR)-activated dual-functional photo-responsive carbon monoxide-releasing molecules (photoCORMs) are emerging as a promising strategy for deep tissue therapy. Their ability to be remotely activated by tissue-penetrating NIR light allows for the precise spatiotemporal control of therapeutic agent delivery, minimizing off-target effects. This technical guide provides a comprehensive overview of the core principles, experimental validation, and therapeutic mechanisms of these advanced systems, which typically combine the cytotoxic and immunomodulatory effects of carbon monoxide (CO) with a secondary therapeutic modality such as photothermal therapy (PTT) or photodynamic therapy (PDT).

Core Concept and Mechanism of Action

NIR-activated dual-functional photoCORMs are sophisticated nanoconstructs designed to deliver a two-pronged attack on cancerous tissues. The fundamental principle involves a nanocarrier co-loaded with a NIR-absorbing photothermal agent (PTA) or photosensitizer (PS) and a CO-releasing moiety. Upon irradiation with NIR light (typically in the 700-1100 nm window), which can penetrate several centimeters into biological tissues, the nanomaterial orchestrates a synergistic therapeutic effect.

Dual-Functionality:

-

CO-Mediated Therapy: The absorbed NIR energy triggers the cleavage of the bond between CO and its carrier molecule, leading to the localized release of therapeutic concentrations of CO gas. Carbon monoxide is known to induce cancer cell apoptosis by increasing intracellular reactive oxygen species (ROS), causing mitochondrial dysfunction, and modulating key signaling pathways.

-

Photothermal Therapy (PTT): The NIR-absorbing component of the nanoconstruct converts light energy into heat, inducing hyperthermia in the tumor microenvironment. Localized temperatures above 42°C can directly kill cancer cells, enhance the permeability of cellular membranes to other therapeutic agents, and stimulate an anti-tumor immune response.

-

Photodynamic Therapy (PDT): In systems incorporating a photosensitizer, NIR light excitation in the presence of oxygen generates cytotoxic ROS, such as singlet oxygen, which can induce oxidative stress and trigger apoptosis and necrosis in cancer cells.

The synergy between CO therapy and PTT/PDT is a key advantage. For instance, the hyperthermia generated by PTT can accelerate the rate of CO release and enhance its diffusion within the tumor tissue. Conversely, CO can modulate the tumor microenvironment to be more susceptible to phototherapy.

Quantitative Data on Therapeutic Efficacy

The performance of NIR-activated dual-functional photoCORMs is evaluated through a series of quantitative metrics. The following tables summarize key data from representative studies, providing a comparative overview of their capabilities.

| Nanoplatform | NIR Wavelength (nm) | Photothermal Conversion Efficiency (η) | CO Loading/Release | Tumor Inhibition Rate (%) | Reference |

| P@DW/BC | 808 | Not Specified | Enhanced photocatalytic CO generation from CO2 | Not Specified | [1] |

| RBC@ICG-DOX NPs | Not Specified | Excellent photothermal conversion ability | N/A (Chemotherapy) | Significant in vivo | [2] |

| CA DOX NPs | Not Specified | Enhanced PTT efficiency | N/A (Chemotherapy) | Synergistic therapeutic outcomes | [3] |

| FA-LSC NPs | 808 | 41% | N/A (Imaging) | Not Specified | [4] |

| OTAB@cRGD NPs | 808 | Excellent | Type-I PDT | Efficient tumor inhibition | [5] |

| Nanoplatform | In Vitro Cytotoxicity (Cell Line) | Key In Vivo Findings | Imaging Modality | Reference |

| P@DW/BC | Not Specified | Effective thermal ablation and inhibition of PTT-induced inflammation | Not Specified | [1] |

| RBC@ICG-DOX NPs | HeLa | Well phototherapy-chemotherapy effect with low toxic side effects | Not Specified | [2] |

| CA DOX NPs | Not Specified | Augmented cancer ablation effect | Not Specified | [3] |

| FA-LSC NPs | B16-F10 | Mild hyperthermia (up to 43.8°C), early apoptosis, immune cell response | NIR-II Fluorescence | [6] |

| OTAB@cRGD NPs | Not Specified | Efficient tumor inhibition and ablation | NIR-II Fluorescence | [5] |

Experimental Protocols

The development and validation of NIR-activated dual-functional photoCORMs involve a multi-step process encompassing synthesis, characterization, and in vitro/in vivo evaluation.

Synthesis of a Representative Nanoplatform

This protocol describes the synthesis of a generic core-shell nanostructure for co-delivery of a photothermal agent and a CO donor, inspired by methodologies reported in the literature.

Materials:

-

Core nanoparticles (e.g., Copper Sulfide (CuS) as a PTA)

-

Mesoporous silica precursors (e.g., tetraethyl orthosilicate - TEOS)

-

Surfactant (e.g., cetyltrimethylammonium bromide - CTAB)

-

CO-releasing molecule (e.g., a photo-labile manganese carbonyl complex)

-

Pegylation agent (e.g., mPEG-silane)

-

Solvents (e.g., ethanol, deionized water, chloroform)

Procedure:

-

Synthesis of Core Nanoparticles: Synthesize CuS nanoparticles via a solvothermal method.

-

Silica Coating: Disperse the CuS nanoparticles in a solution of CTAB in water/ethanol. Add TEOS dropwise under stirring to form a mesoporous silica shell around the CuS cores.

-

CO Donor Loading: Remove the CTAB template by washing with an acidic ethanol solution. Immerse the core-shell nanoparticles in a concentrated solution of the photoCORM in an organic solvent (e.g., chloroform) and stir overnight to allow for loading into the mesopores via diffusion.

-

Surface Functionalization: Disperse the photoCORM-loaded nanoparticles in ethanol and add the mPEG-silane agent. Stir for 24 hours to form a protective polyethylene glycol (PEG) layer, which enhances biocompatibility and circulation time.

-

Purification: Purify the final nanoconstructs by repeated centrifugation and washing to remove unreacted reagents and unloaded molecules.

Characterization of the Nanoplatform

-

Morphology and Size: Analyze using Transmission Electron Microscopy (TEM) and Dynamic Light Scattering (DLS).

-

Drug Loading Content: Quantify the amount of loaded photoCORM using techniques like Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for metal-based CORMs or UV-Vis spectroscopy for CORMs with a distinct absorbance signature.

-

Photothermal Performance: Measure the temperature increase of a solution containing the nanoparticles under NIR laser irradiation (e.g., 808 nm) over time. Calculate the photothermal conversion efficiency (η).

-

CO Release: Monitor CO release upon NIR irradiation using a CO sensor or by trapping the released CO with myoglobin and observing the change in its UV-Vis spectrum.

In Vitro Evaluation

-

Cell Culture: Culture a relevant cancer cell line (e.g., 4T1 murine breast cancer cells).

-

Cellular Uptake: Incubate the cells with fluorescently labeled nanoparticles and visualize their internalization using confocal microscopy or quantify it via flow cytometry.

-

Cytotoxicity Assay: Treat cells with the nanoparticles with and without NIR laser irradiation. Assess cell viability using assays such as MTT or CCK-8 to determine the therapeutic efficacy.

-

Apoptosis/Necrosis Analysis: Use Annexin V/Propidium Iodide staining and flow cytometry to differentiate between apoptotic and necrotic cell death mechanisms.

In Vivo Evaluation

-

Animal Model: Establish a tumor model by subcutaneously injecting cancer cells into immunodeficient mice.

-

Biodistribution: Administer the nanoparticles intravenously and monitor their accumulation at the tumor site over time using in vivo imaging systems (if the nanoparticles are labeled with an imaging agent).

-

Antitumor Efficacy: Once tumors reach a certain volume, intravenously inject the nanoparticles and irradiate the tumor region with a NIR laser. Measure tumor volume regularly to assess tumor growth inhibition.

-

Histological Analysis: After the treatment period, excise the tumors and major organs for histological staining (e.g., H&E, TUNEL) to evaluate treatment-induced necrosis/apoptosis and assess systemic toxicity.

Visualizing Mechanisms and Workflows

Diagrams generated using Graphviz provide a clear visual representation of the complex processes involved in the action of NIR-activated dual-functional photoCORMs.

General Therapeutic Workflow

Cellular Signaling Pathways

Conclusion and Future Perspectives

NIR-activated dual-functional photoCORMs represent a sophisticated and potent platform for deep tissue cancer therapy. The ability to combine CO-mediated cytotoxicity and immunomodulation with the ablative effects of photothermal or photodynamic therapy under the precise control of external NIR light offers a significant advantage over conventional treatments. The data presented herein underscore the potential of these systems to achieve high rates of tumor inhibition with minimal systemic toxicity.

Future research in this field will likely focus on:

-

Advanced Nanocarrier Design: Development of biodegradable and highly biocompatible nanocarriers with enhanced tumor-targeting capabilities.

-

Optimization of Light Activation: Engineering systems that can be activated by NIR-II light (1000-1700 nm) for even deeper tissue penetration.

-

Multi-modal Imaging Integration: Incorporating imaging agents (e.g., for fluorescence, photoacoustic, or magnetic resonance imaging) to enable real-time monitoring of nanocarrier distribution and therapeutic response.

-

Combination with Immunotherapy: Exploring the synergy between NIR-activated dual-functional photoCORMs and immune checkpoint inhibitors to elicit a robust and durable systemic anti-tumor immune response.

The continued innovation in this area holds the promise of translating these advanced therapeutic platforms from preclinical models to clinical applications, offering new hope for the treatment of solid tumors.

References

- 1. Near-Infrared Light Responsive Nanoreactor for Simultaneous Tumor Photothermal Therapy and Carbon Monoxide-Mediated Anti-Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. NIR Triggered Bionic Bilayer Membrane-Encapsulated Nanoparticles for Synergistic Photodynamic, Photothermal and Chemotherapy of Cervical Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. NIR nanoadjuvant-mediated synergistic chemo/photothermal therapy with self-amplified immunogenic cell death to augment antitumor efficiency - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]

- 4. Dual-modal imaging-guided agent based on NIR-II aggregation-induced emission luminogens with balanced phototheranostic performance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Donor modulation brings all-in-one phototheranostics for NIR-II imaging-guided type-I photodynamic/photothermal synergistic cancer therapy - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 6. Dual-Modal Near-Infrared Organic Nanoparticles: Integrating Mild Hyperthermia Phototherapy with Fluorescence Imaging - PMC [pmc.ncbi.nlm.nih.gov]

The Dawn of a New Era in Targeted Cancer Therapy: A Technical Guide to Dual-Action PhotoCORM Theranostics

For Immediate Release

A deep dive into the synthesis, mechanism, and application of novel photoactivated agents that combine therapeutic carbon monoxide delivery with real-time diagnostic imaging.

Researchers, scientists, and drug development professionals are invited to explore the cutting edge of cancer treatment with the advent of dual-action photoactivatable carbon monoxide-releasing molecule (photoCORM) theranostics. This technical guide elucidates the core principles of these innovative compounds, offering a comprehensive overview of their design, experimental validation, and potential to revolutionize oncology.